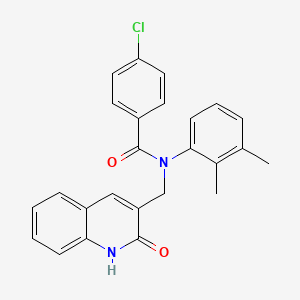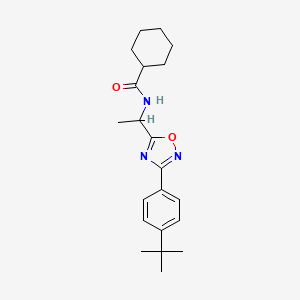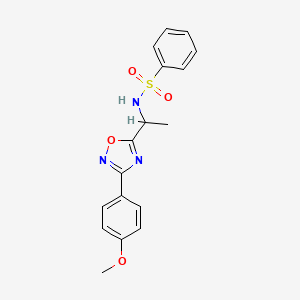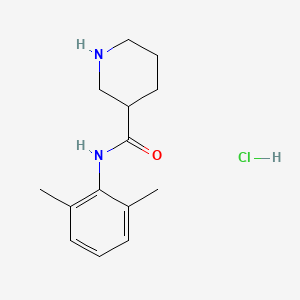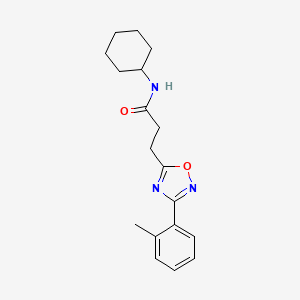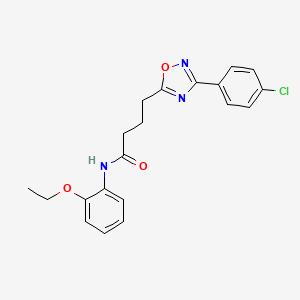
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is a chemical compound with potential applications in scientific research. It is commonly referred to as "compound X" in the scientific literature. This compound has gained attention due to its unique molecular structure and potential biological activity.
作用機序
The mechanism of action of compound X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and receptors play a role in inflammation and tumor growth, making compound X a potential anti-inflammatory and anti-tumor agent.
Biochemical and Physiological Effects:
Studies have shown that compound X has anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, as well as reduce the growth and proliferation of tumor cells. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its potential biological activity. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential target for drug development. Additionally, its unique molecular structure makes it a valuable tool for studying the mechanisms of enzyme and receptor inhibition.
One limitation of using compound X in lab experiments is its potential toxicity. Studies have shown that it has cytotoxic effects on certain cell lines, indicating that it may not be suitable for all types of experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on compound X. One area of interest is its potential use in drug development. Its unique molecular structure and potential biological activity make it a promising target for the development of new anti-inflammatory and anti-tumor drugs.
Another area of interest is its mechanism of action. Further studies are needed to fully understand how compound X inhibits the activity of certain enzymes and receptors, which may lead to the development of new drugs with similar mechanisms of action.
Finally, future research could explore the potential applications of compound X in other areas of research, such as neurobiology and immunology. Its unique molecular structure and potential biological activity make it a valuable tool for studying a wide range of biological processes.
合成法
The synthesis of compound X involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-3-oxobutanoate, followed by the addition of 2-ethoxyphenylboronic acid and sodium carbonate. The resulting product is then treated with thionyl chloride and 1,2,4-oxadiazole to produce compound X. The synthesis of compound X has been optimized to produce high yields and purity.
科学的研究の応用
Compound X has potential applications in scientific research due to its unique molecular structure and potential biological activity. Studies have shown that compound X has anti-inflammatory and anti-tumor properties. Additionally, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential target for drug development.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-7-4-3-6-16(17)22-18(25)8-5-9-19-23-20(24-27-19)14-10-12-15(21)13-11-14/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOBDDHXIZBNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

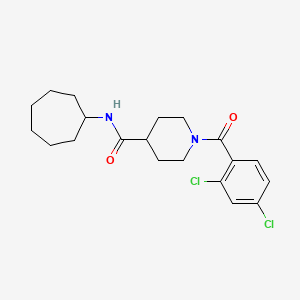
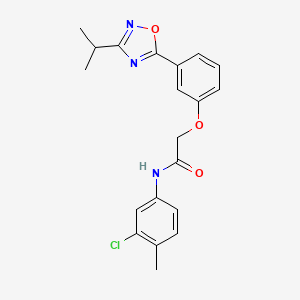
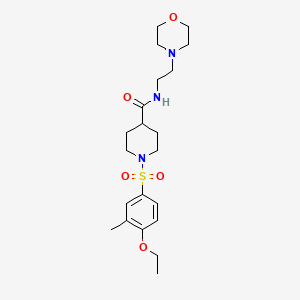
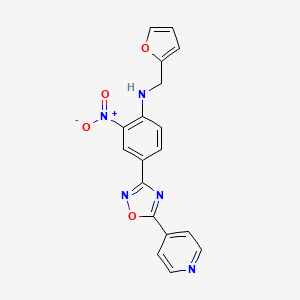
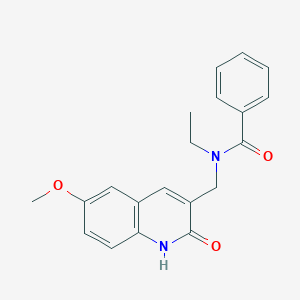
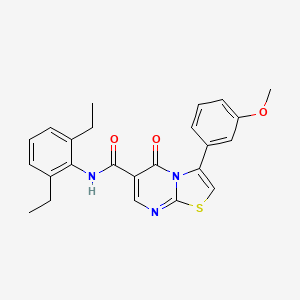
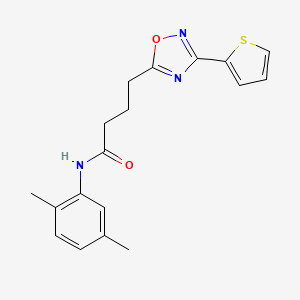

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685868.png)
